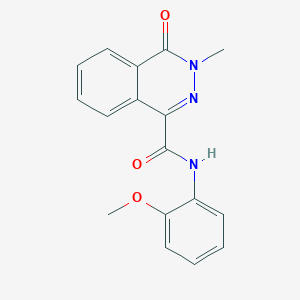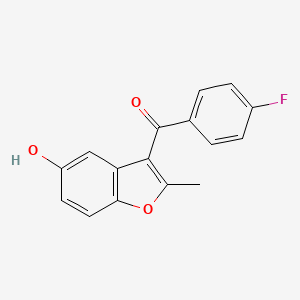
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide is a heterocyclic compound that features a quinoline moiety. Quinoline derivatives are known for their wide range of pharmacological activities, including antimicrobial, antimalarial, anti-inflammatory, and antiparasitic properties
Preparation Methods
The synthesis of (E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with appropriate reagents under controlled conditions. One common method involves the use of glacial acetic acid as a catalyst . The reaction conditions often require precise temperature control and the use of solvents such as methanol or ethanol to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide undergoes various chemical reactions, including:
Scientific Research Applications
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to inhibit the activity of certain enzymes and proteins, disrupting essential biological processes in microorganisms . This inhibition can lead to the death of the microorganisms or the prevention of their growth and replication .
Comparison with Similar Compounds
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Quinoline-3-carbaldehyde: Another quinoline derivative with similar synthetic routes and applications.
2-chloroquinoline-3-carbaldehyde: A precursor in the synthesis of various quinoline-based compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3S/c14-12-9(6-10(7-15)13(16)18)5-8-3-1-2-4-11(8)17-12/h1-6H,(H2,16,18)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRBHOIFCGCPFI-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)

![5-[(E)-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazole-4-carbonyl]hydrazinylidene]methyl]thiophene-2-carboxylic acid](/img/structure/B5710294.png)
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B5710300.png)

![N-[(2,5-dimethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5710325.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)

![[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B5710367.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
![2-[4-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B5710385.png)
![4-(N-BENZYLMETHANESULFONAMIDO)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B5710389.png)
